molecular formula C14H18N4 B7971719 2-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)aniline

2-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)aniline

Cat. No. B7971719
M. Wt: 242.32 g/mol
InChI Key: YVTZXOUPCWVAQM-UHFFFAOYSA-N
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Description

2-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)aniline is a useful research compound. Its molecular formula is C14H18N4 and its molecular weight is 242.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antidiabetic, Anti-inflammatory, and Anticancer Activities : A study synthesized a series of compounds related to 2-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)aniline, which were screened for antidiabetic, anti-inflammatory, and anticancer activities. The compounds showed potential in these areas, indicating their relevance in pharmaceutical research (S. Kavitha, K. Kannan, & S. Gnanavel, 2016).

  • Microtubule-Binding Agents : Another study focused on the synthesis of 1,2,3-triazole analogs of combretastatin A-4, which included derivatives of 2-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)aniline. These compounds showed cytotoxicity and inhibited tubulin, suggesting potential as cancer therapeutic agents (Kristin Odlo et al., 2010).

  • Azo Dye Synthesis and Tautomerism : Research on new 1,2,4-triazole colorants involved coupling 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives. This study revealed insights into the tautomerism of the dyes, influenced by the substituent nature at the aniline coupling component (M. Al-Sheikh et al., 2014).

  • Photoluminescent Copper(I) Complexes : Copper(I) complexes incorporating amido-triazole and diphosphine ligands were synthesized and characterized. These complexes, including derivatives of 2-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)aniline, exhibited long-lived photoluminescence, making them of interest in materials science (Gerald F. Manbeck, W. Brennessel, & R. Eisenberg, 2011).

  • Antimicrobial Activity : A study on 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives, which are structurally related to the compound , demonstrated moderate to good antimicrobial activities. This indicates their potential application in developing new antimicrobial agents (S. Kavitha et al., 2016).

  • Electroluminescent Properties : Research on indazole, pyrazole, and triazole/triphenylamine-based compounds, including derivatives of 2-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)aniline, revealed their electroluminescent properties. These findings are significant in the development of organic light-emitting diodes (OLEDs) (Mi-Kyoung Jin et al., 2020).

properties

IUPAC Name

2-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,15H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTZXOUPCWVAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NN2)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.